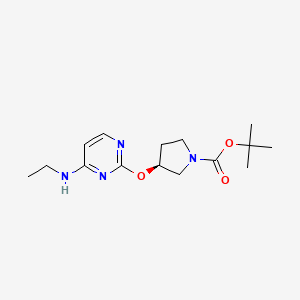

2-Phenylmorpholine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

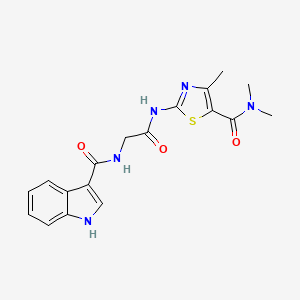

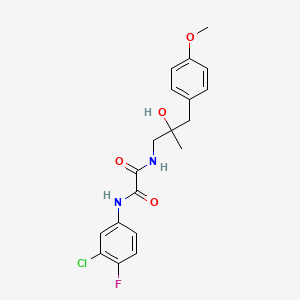

2-Phenylmorpholine-4-carboxamide is a chemical compound with the CAS Number: 2411220-54-5 . It has a molecular weight of 206.24 . The IUPAC name for this compound is 2-phenylmorpholine-4-carboxamide . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-Phenylmorpholine-4-carboxamide is 1S/C11H14N2O2/c12-11(14)13-6-7-15-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) . The urea-type NC=ON moiety is planar to within 0.0002 (13) Å and is inclined to the phenyl ring by 42.88 (8) Å . The morpholine ring has a chair conformation .Physical And Chemical Properties Analysis

2-Phenylmorpholine-4-carboxamide is a powder that is stored at room temperature . Its molecular weight is 206.24 .Aplicaciones Científicas De Investigación

Antitumor Agents

2-Phenylmorpholine-4-carboxamide derivatives have been studied for their potential as antitumor agents. Specifically, 2-phenylbenzimidazole-4-carboxamides, structurally similar to 2-phenylmorpholine-4-carboxamide, have been synthesized and evaluated for in vitro and in vivo antitumor activity. These compounds, as "minimal" DNA-intercalating agents, exhibit moderate levels of in vivo antileukemic effects and an interesting lack of cross-resistance to certain resistant cell lines, suggesting a unique mechanism of action possibly not related to topoisomerase II interaction (Denny, Rewcastle, & Baguley, 1990).

NF-kappaB and AP-1 Gene Expression Inhibition

Research on structurally related compounds, such as N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, has demonstrated their capacity to inhibit NF-kappaB and AP-1 transcription factors. Such compounds have been explored for improving potential oral bioavailability and their effects on gastrointestinal permeability (Palanki et al., 2000).

Synthesis of Thiazoles and Oxazoles

Research into the synthesis of 2-phenyl-4,5-substituted oxazoles and thiazoles, involving the functionalization of enamides, has been reported. These studies contribute to the field of organic chemistry and provide insights into the synthesis pathways and properties of compounds structurally related to 2-Phenylmorpholine-4-carboxamide (Kumar, Parameshwarappa, & Ila, 2013); (Vijay Kumar, Saraiah, Misra, & Ila, 2012).

Cobalt-Catalyzed Coupling

Studies involving cobalt-catalyzed coupling of Grignard reagents with benzamide and 2-phenylpyridine derivatives, closely related to the structure of 2-Phenylmorpholine-4-carboxamide, have been conducted. This research highlights the potential of cobalt-catalyzed reactions in organic synthesis and drug development (Chen, Ilies, Yoshikai, & Nakamura, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-Phenylmorpholine-4-carboxamide are currently unknown. This compound is a derivative of amides, which are one of the most important and prolific functional groups found in biologically relevant molecules . .

Mode of Action

As an amide derivative, it may interact with various biological targets, but the specifics of these interactions and the resulting changes are currently unknown .

Pharmacokinetics

The compound is a powder at room temperature, suggesting it could be administered orally . .

Result of Action

Given its amide structure, it may have a range of potential effects, but specific outcomes depend on its precise targets and mode of action .

Propiedades

IUPAC Name |

2-phenylmorpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-11(14)13-6-7-15-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWIHNPPBQFQLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylmorpholine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2943816.png)

![N-[(4-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2943818.png)

![[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid](/img/structure/B2943828.png)

![4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2943831.png)

![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2943833.png)

![2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2943834.png)